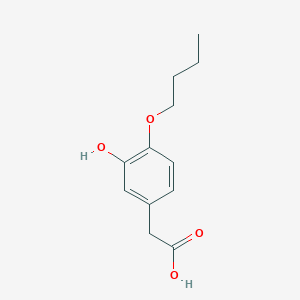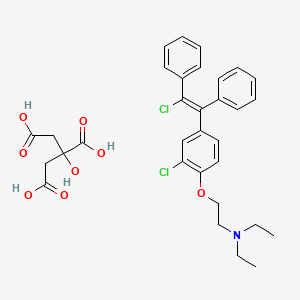
Heptyl Deoctyl Fingolimod Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptyl Deoctyl Fingolimod Hydrochloride is a chemical compound with the molecular formula C18H31NO2•HCl and a molecular weight of 329.91 g/mol . It is also known by its chemical name, 2-Amino-2-[2-(4-heptylphenyl)ethyl]-1,3-propanediol Hydrochloride . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Heptyl Deoctyl Fingolimod Hydrochloride involves several steps, starting with the preparation of the core structure, followed by the introduction of the heptyl and deoctyl groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This process requires stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common in the quality control process .
Chemical Reactions Analysis
Types of Reactions: Heptyl Deoctyl Fingolimod Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different research applications .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated products .
Scientific Research Applications
Heptyl Deoctyl Fingolimod Hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for studying various chemical reactions and mechanisms . In biology and medicine, it is used to investigate its effects on cellular processes and its potential therapeutic applications . The compound’s ability to modulate sphingosine-1-phosphate receptors makes it a valuable tool for studying immune responses and neurological disorders .
Mechanism of Action
The mechanism of action of Heptyl Deoctyl Fingolimod Hydrochloride involves its interaction with sphingosine-1-phosphate receptors (S1PRs). Upon binding to these receptors, the compound modulates various cellular pathways, including those involved in immune response and cell signaling . This modulation leads to the sequestration of lymphocytes in lymphoid tissues, thereby reducing their presence in the central nervous system and mitigating inflammatory responses .
Comparison with Similar Compounds
Heptyl Deoctyl Fingolimod Hydrochloride is similar to other compounds in the fingolimod family, such as Fingolimod Hydrochloride and its various homologs (e.g., hexyl, heptyl, nonyl, and decyl homologs) . What sets this compound apart is its unique heptyl and deoctyl groups, which may confer distinct biological activities and pharmacokinetic properties . These differences make it a valuable compound for specific research applications where these unique properties are advantageous .
Conclusion
This compound is a versatile compound with significant applications in scientific research. Its unique chemical structure and ability to modulate sphingosine-1-phosphate receptors make it a valuable tool for studying various biological processes and potential therapeutic applications. The compound’s synthesis, chemical reactions, and comparison with similar compounds highlight its importance in the field of chemical and biomedical research.
Properties
Molecular Formula |
C18H32ClNO2 |
|---|---|
Molecular Weight |
329.9 g/mol |
IUPAC Name |
2-amino-2-[2-(4-heptylphenyl)ethyl]propane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C18H31NO2.ClH/c1-2-3-4-5-6-7-16-8-10-17(11-9-16)12-13-18(19,14-20)15-21;/h8-11,20-21H,2-7,12-15,19H2,1H3;1H |
InChI Key |
ZMHVFZNMKCLXQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![L-Alanine,N-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]-4-methyl-1-oxopentyl]-L-leucyl-, ethylester](/img/structure/B12292121.png)
![2-[(11E)-11-[3-[bis(trideuteriomethyl)amino]propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride](/img/structure/B12292123.png)
![N,N-dimethyl-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexan-1-amine oxide](/img/structure/B12292129.png)

![4-[(1E,5E)-3-ethenyl-7-hydroxy-3,7-dimethylocta-1,5-dienyl]phenol](/img/structure/B12292144.png)





![5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[[4-[(2-methylpropan-2-yl)oxyamino]-2-(naphthalen-2-ylmethyl)-4-oxobutanoyl]amino]pentanoic acid](/img/structure/B12292192.png)
![2-[N-[(R)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-(1S,3S,5S)-2-azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester](/img/structure/B12292197.png)


